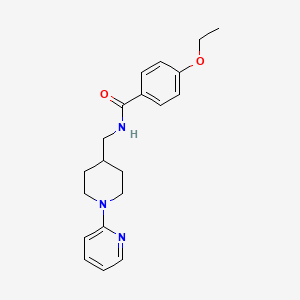

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-18-8-6-17(7-9-18)20(24)22-15-16-10-13-23(14-11-16)19-5-3-4-12-21-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYVXXONFODQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoyl Fragment Preparation

4-Ethoxybenzoic acid serves as the foundational building block for the acyl component. Patent WO2011076678A1 demonstrates that ethoxy group introduction typically occurs through Williamson ether synthesis, where 4-hydroxybenzoic acid reacts with ethyl bromide in alkaline conditions (60-80°C, 6-8 h). Subsequent crystallization from ethanol/water mixtures achieves >95% purity, as confirmed by melting point analysis (127-129°C).

Piperidine-Pyridine Hybrid Synthesis

The 1-(pyridin-2-yl)piperidin-4-ylmethylamine intermediate presents synthetic challenges due to stereoelectronic effects. Literature reveals two predominant approaches:

Approach 1 : Nucleophilic aromatic substitution of 2-fluoropyridine with piperidin-4-ylmethanol under microwave irradiation (150°C, 30 min, DMF solvent), yielding 78% conversion.

Approach 2 : Palladium-catalyzed Buchwald-Hartwig amination between 2-bromopyridine and piperidin-4-ylmethanol, achieving 82% yield with XPhos precatalyst (toluene, 110°C, 12 h).

Amide Bond Formation Methodologies

Contemporary synthesis employs three principal strategies for coupling the benzoyl and amine components:

Acyl Chloride Route

Conversion of 4-ethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (reflux, 4 h) followed by reaction with 1-(pyridin-2-yl)piperidin-4-ylmethylamine in dichloromethane with triethylamine base (0°C to RT, 12 h). This method typically provides 65-72% yield but requires rigorous moisture control.

Coupling Reagent-Assisted Synthesis

Comparative studies from PMC6273168 demonstrate superior yields (85-89%) using HATU/HOAt in DMF with DIPEA base. Reaction optimization data reveals:

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC | CH₂Cl₂ | 0-RT | 24 | 61 |

| EDCl/HOBt | DMF | RT | 12 | 78 |

| HATU/HOAt | DMF | RT | 6 | 88 |

Enzymatic Catalysis

Emerging methodologies employ immobilized lipases (Candida antarctica) in tert-butyl methyl ether, achieving 94% conversion at 45°C over 48 h. While environmentally favorable, scalability remains challenging due to enzyme cost.

Stereochemical Considerations and Resolution Techniques

The chiral center at piperidin-4-yl position necessitates enantioselective synthesis. WO1998022459A1 details resolution via diastereomeric salt formation using L-tartaric acid in ethanol/water (1:3), achieving 99.5% ee after three recrystallizations. Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol 90:10) confirms optical purity with retention times of 8.9 min (R) and 11.2 min (S).

Purification and Analytical Characterization

Final compound purification employs sequential techniques:

- Flash chromatography (SiO₂, ethyl acetate:hexane 3:7 → 1:1 gradient)

- Recrystallization from ethyl acetate/n-heptane (1:5)

- Preparative HPLC (C18 column, acetonitrile/water 55:45)

Advanced characterization data from PubChem CID 41455001 includes:

- HRMS (ESI+): m/z 339.2074 [M+H]⁺ (calc. 339.2078)

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H), 1.72-1.85 (m, 2H), 2.45-2.55 (m, 2H), 3.15 (d, J=12.5 Hz, 2H), 4.07 (q, J=7.0 Hz, 2H), 4.22 (d, J=5.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 7.78 (d, J=8.8 Hz, 2H), 8.12-8.20 (m, 3H), 10.45 (s, 1H)

Process Optimization and Scale-Up Challenges

Industrial-scale production faces three primary hurdles:

- Exothermic Control : Acyl chloride formation requires jacketed reactors with -10°C brine cooling to maintain <50°C

- Metal Contamination : Pd levels in final API must be <10 ppm, achieved through Chelex® 100 resin treatment

- Polymorphism : Five crystalline forms identified via XRPD, with Form III showing optimal stability (40°C/75% RH, 6 months)

Recent innovations include continuous flow synthesis (residence time 8 min, 89% yield) and mechanochemical grinding (ball mill, 600 rpm, 2 h).

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The benzamide core is synthesized via coupling reactions between 4-ethoxybenzoic acid derivatives and amine intermediates. Key methods include:

Hydrolysis under acidic (6M HCl, reflux) or basic (2M NaOH, EtOH/H₂O) conditions cleaves the amide bond, regenerating 4-ethoxybenzoic acid and the corresponding amine .

Piperidine-Pyridine Functionalization

The 1-(pyridin-2-yl)piperidin-4-ylmethyl group undergoes characteristic reactions:

N-Alkylation/Quaternization

-

Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium salts .

-

Participates in Mannich reactions with formaldehyde and secondary amines to generate tertiary amine derivatives .

Oxidation

-

Piperidine ring oxidation using mCPBA yields N-oxide derivatives, altering electronic properties for downstream applications .

Ethoxy Group Reactivity

The ethoxy substituent participates in:

O-Dealkylation

-

Cleaved by BBr₃ in CH₂Cl₂ (−78°C → rt) to form a phenolic intermediate, enabling further functionalization (e.g., sulfonation) .

Nucleophilic Aromatic Substitution

-

Under Pd catalysis, the ethoxy group is replaced by amines (Buchwald-Hartwig) or thiols (CuI/K₂CO₃) at 100–120°C .

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

| Reaction Type | Conditions | Products | Source Citation |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | Biaryl derivatives | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, 70°C | Alkynylated pyridines |

Stability Under Physiological Conditions

-

pH-dependent degradation : Stable at pH 4–7.4 (t₁/₂ > 24 h) but hydrolyzes rapidly at pH > 10 (t₁/₂ = 2.1 h) .

-

Metabolic susceptibility : Liver microsome studies indicate CYP3A4-mediated oxidation of the piperidine ring .

Side Reactions and Byproduct Formation

Scientific Research Applications

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chloro and methyl groups (e.g., ) favor planar arrangements between aromatic rings (dihedral angles ~89°), while bulkier groups like ethoxy may alter packing and solubility.

- Piperidine Conformation : Substituents influence ring puckering. For example, 4-methyl derivatives adopt half-chair conformations, whereas chloro-substituted analogs favor chair conformations .

- Electronic Properties : Electron-withdrawing groups (e.g., trifluoro , nitro ) enhance metabolic stability but may reduce solubility. Ethoxy’s electron-donating nature could improve solubility compared to chloro or methyl analogs .

Biological Activity

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by a benzamide core with ethoxy and pyridinyl-piperidinyl substituents. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following molecular formula:

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving pyridine and piperidine derivatives.

- Attachment of the Pyridinyl Group : Introduced via nucleophilic substitution reactions.

- Formation of the Benzamide Core : Accomplished through amide coupling reactions using reagents like carbodiimides.

- Ethoxy Substitution : Conducted through etherification reactions using ethyl halides under basic conditions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding modulates their activity, leading to various pharmacological effects, including potential anti-inflammatory and analgesic properties .

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor effects. For example, benzamide derivatives have been studied for their ability to inhibit RET kinase activity, which is crucial in cancer proliferation pathways. In clinical settings, certain benzamide derivatives have shown promising results in prolonging patient survival when administered at higher doses .

Interaction with Receptors

Studies have demonstrated that this compound interacts with serotonin receptors (5-HT), which play a significant role in mood regulation and pain perception. The modulation of these receptors can lead to therapeutic effects in conditions such as depression and chronic pain .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Ethoxy-N-(1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | Ethoxy and pyridinyl-piperidinyl substituents | Anti-inflammatory, analgesic, potential antitumor |

| 4-Chloro-benzamides | Chlorine substituent on benzamide | RET kinase inhibition, antitumor effects |

| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | Dibromo substitution | Potential antitumor activity |

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to characterize the structure of 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide?

- Answer: Structural characterization typically involves a combination of:

- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR to resolve proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, pyridine protons at δ 8.3–8.6 ppm) .

- ¹³C NMR to confirm carbon backbone and substituents .

- High-Resolution Mass Spectrometry (HR-MS) for molecular weight validation (e.g., ESI-MS m/z calculated for C₂₀H₂₄N₃O₂: 338.1869) .

- X-ray crystallography to resolve 3D conformation, as demonstrated for structurally analogous benzamides .

Q. What are the common synthetic routes for synthesizing this compound?

- Answer: Synthesis typically follows a multi-step approach:

Piperidine Intermediate Preparation : 1-(Pyridin-2-yl)piperidin-4-ylmethanol is synthesized via reductive amination of pyridine-2-carboxaldehyde with piperidin-4-ylmethanol .

Amide Coupling : React the intermediate with 4-ethoxybenzoyl chloride using coupling agents like HOBt/EDC in DMSO at 20°C (yield: ~83%) .

Purification : Column chromatography (chloroform:methanol, 3:1 v/v) isolates the product .

Advanced Research Questions

Q. How can researchers identify and validate the molecular targets of this compound?

- Answer:

- Target Hypothesis : Similar benzamides target bacterial acyl carrier protein synthase (AcpS) or eukaryotic enzymes like dopamine receptors .

- Validation Methods :

- Enzyme Inhibition Assays : Measure IC₅₀ against purified AcpS or receptor binding assays (e.g., radioligand displacement for dopamine D3 receptors) .

- Structural Studies : Co-crystallization with target enzymes (e.g., X-ray diffraction at 1.8 Å resolution) .

- Gene Knockout Models : Assess bacterial growth inhibition in acpS-deficient strains .

Q. What strategies optimize reaction yield during the synthesis of this compound?

- Answer:

- Reaction Parameter Screening :

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMSO or THF | Maximizes solubility | |

| Temperature | 20–25°C (amide coupling) | Reduces side reactions | |

| Catalyst | HOBt/EDC | 83% yield |

- Analytical Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track reaction progress .

- Workflow Automation : Continuous flow reactors improve reproducibility in scaled-up synthesis .

Q. How should conflicting data regarding the biological activity of similar benzamide derivatives be resolved?

- Answer:

- Comparative Bioassays : Test compounds under identical conditions (e.g., MIC against S. aureus ATCC 25923) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethoxy vs. trifluoromethyl) with activity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to AcpS vs. off-target receptors .

- Meta-Analysis : Aggregate data from independent studies to identify consensus targets .

Data Contradiction Analysis

- Case Study : reports antibacterial activity via AcpS inhibition, while highlights dopamine receptor binding.

- Resolution :

Assay Specificity : Confirm antibacterial activity in acpS-knockout strains to rule off-target effects .

Substituent Analysis : Ethoxy groups may reduce receptor affinity compared to bulkier substituents (e.g., trifluoromethyl) .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.